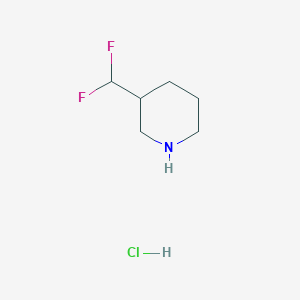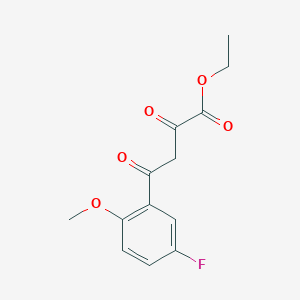
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methoxyphenylboronic acid is a laboratory chemical . It appears as white to pale brown crystals or crystalline powder .
Molecular Structure Analysis
The molecular formula for 5-Fluoro-2-methoxyphenylboronic acid is C7H8BFO3 . The molecular weight is 169.95 .Physical And Chemical Properties Analysis
The melting point of 5-Fluoro-2-methoxyphenylboronic acid is between 144 - 153 degrees Celsius .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
A study utilized a molecular imaging probe, closely related to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptom severity and decreased glucose utilization (Kepe et al., 2006).
Chemical Synthesis
Ethyl 5-aroyl-4-pyrone-2-carboxylates, structurally similar to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, were studied in a chemical synthesis context. The reaction with hydroxylamine in ethanol produced ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, highlighting the compound's potential in synthetic organic chemistry (Obydennov et al., 2017).
Cyclobutene Derivatives Synthesis
A study on ethyl 4-aryl-2,4-dioxobutanoates, which shares a core structure with Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, demonstrated their use in synthesizing cyclobutene derivatives. These derivatives were found to be highly electron-deficient 1,3-dienes, suggesting applications in advanced organic synthesis (Yavari & Samzadeh‐Kermani, 1998).
Development of Pyrazine and Biphenyl Derivatives
Reactions involving ethyl 4-aryl-2,4-dioxobutanoates led to the formation of pyrazine and biphenyl derivatives. These derivatives have potential applications in the development of new chemical entities for various scientific purposes (Moloudi et al., 2018).
Fluorinated Compounds Synthesis
Research on ethyl 3,7-dimethyl-4-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)nonatetraenoate, an analogue of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, showed potential in synthesizing fluorinated compounds. Such compounds have been found effective in causing regression of chemically induced skin papillomas in mice, indicating potential therapeutic applications (Chan, Specian, & Pawson, 1982).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-6-8(14)4-5-12(9)18-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPCRIFSWAGHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

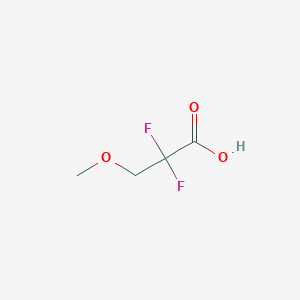
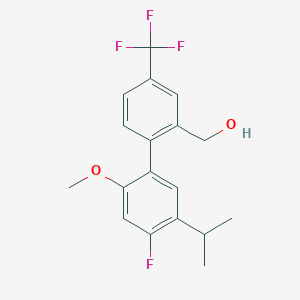

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)

![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)
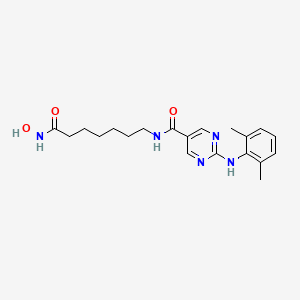
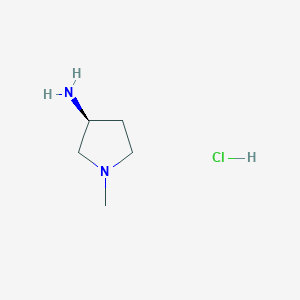
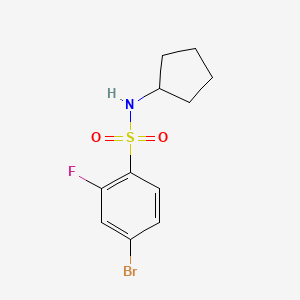
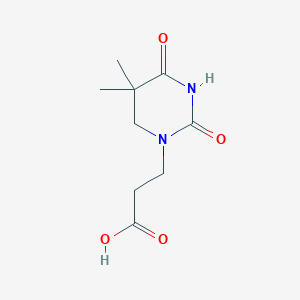
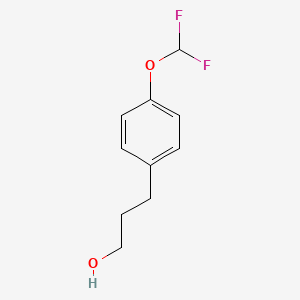
![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)
